Dimethyl 3-bromopyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 3-bromopyridine-2,6-dicarboxylate is a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . It acts as a host molecule capable of forming complexes with diphenylurea derivatives .
Synthesis Analysis
The synthesis of this compound involves heating a stirred solution of 3-bromopyridine-2,6-dicarboxylic acid in methanol with concentrated sulfuric acid . The reaction mixture is heated to 65 °C and maintained at that temperature for 5 hours . After cooling to room temperature, the reaction mixture is basified by careful addition of aqueous sodium bicarbonate solution and further diluted with water . The white solid obtained is collected by filtration, washed with plenty of water, and then oven-dried at 40 °C to obtain this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H8BrNO4 . Its molecular weight is 274.07 . The InChI code is 1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 370.4±37.0C at 760 mmHg . It is a solid at room temperature . Its flash point is 177.8 .Scientific Research Applications
Synthesis Methodology : Dimethyl 3-bromopyridine-2,6-dicarboxylate is involved in various synthesis methodologies. For instance, a practical bromination approach to synthesize dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has been developed. This method focuses on avoiding impurities and difficulties in purification, common in direct bromination methods (Ou, Ruonan, & Bo, 2019).
Development of Dye-Sensitized Solar Cells : Copper(I) complexes with ligands derived from this compound have been synthesized for use in copper-based dye-sensitized solar cells. These complexes are crucial for developing efficient solar cells (Constable et al., 2009).
Antioxidant Properties : Studies on 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from 3-bromopyridine precursors, have shown interesting antioxidant properties. These compounds are significant in the field of organic chemistry and medicinal applications (Wijtmans et al., 2004).
Chemical Reactions and Complexations : Research has been conducted on the BF3 directed lithiation of 3-bromopyridine, providing insights into various chemical reactions and complex formations. Such studies are vital for understanding reaction mechanisms in organic synthesis (Dhau et al., 2013).
Electrochemical Applications : The compound is used in electrochemical processes, such as the electrochemical homocoupling of 2-bromomethylpyridines. These studies help in understanding electrochemical reactions and developing new methods in this field (França et al., 2002).
Pharmaceutical Synthesis : It's also used in the synthesis of various pharmaceutical compounds, showcasing its versatility in drug development and chemical synthesis (Prostakov et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used as ligands to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These complexes can have various roles in biological systems, including catalysis, signal transduction, and molecular recognition.
Mode of Action
It is likely that the compound interacts with its targets through the formation of coordinate covalent bonds, given its potential role as a ligand . This interaction can result in changes to the target’s structure and function, potentially altering biochemical pathways.
Biochemical Pathways
The compound’s potential to form complexes with various ions suggests that it could influence a wide range of biochemical processes, from enzymatic reactions to signal transduction pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.05 , which could influence its distribution within the body.
Result of Action
Given its potential to form complexes with various ions, it could influence a variety of cellular processes, potentially leading to changes in cell function or signaling .
Biochemical Analysis
Biochemical Properties
Dimethyl 3-bromopyridine-2,6-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The compound’s bromine atom and ester groups contribute to its reactivity and binding affinity with biomolecules. For instance, it can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function, such as altered metabolic flux and gene expression patterns. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and organismal function. Toxic or adverse effects have been observed at high doses, including organ damage and altered metabolic activity. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with enzymes such as oxidases and transferases are particularly important for understanding its metabolic effects. These pathways are essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilicity and molecular size play a role in its transport across cell membranes and its distribution within different cellular compartments. These factors are important for understanding the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
dimethyl 3-bromopyridine-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSYOBORZULRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188193 | |
Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316808-11-4 | |
Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316808-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.